Limonene-1,2-epoxide
Overview
Description
Limonene-1,2-epoxide is an organic compound derived from limonene, a naturally occurring cyclic monoterpene. It is a colorless liquid with a strong lemon-like odor and is commonly used in the fragrance and flavor industries. The compound is formed through the epoxidation of limonene, resulting in a highly reactive epoxide ring that makes it a valuable intermediate in various chemical reactions .
Scientific Research Applications
Limonene-1,2-epoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various chiral compounds and polymers.
Biology: Studied for its potential antimicrobial and insecticidal properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, including cannabinoids.
Industry: Employed in the production of bio-based polymers and as a green solvent alternative.
Mechanism of Action
Target of Action
Limonene-1,2-epoxide, also known as (4R)-Limonene-1,2-epoxide, primarily targets the enzyme this compound hydrolase . This enzyme catalyzes the conversion of this compound to limonene-1,2-diol . It can use both the (-) and (+) isomers of this compound as substrates .
Mode of Action
The interaction of this compound with its target enzyme, this compound hydrolase, results in the hydrolysis of the epoxide ring of this compound, forming limonene-1,2-diol . This reaction is stereospecific, meaning it can produce different products depending on the stereochemistry of the starting this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the limonene degradation pathway . In this pathway, this compound is converted into limonene-1,2-diol by the action of this compound hydrolase . This diol can then be further metabolized into other compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that limonene, the precursor to this compound, is well-absorbed and widely distributed in the body .
Result of Action
The action of this compound results in the formation of limonene-1,2-diol . This compound has been reported to show potent antinociceptive (pain-relieving) and antitumoral activities . It is also used as a building block in the synthesis of pharmaceutical products, perfumes, cosmetics, and food additives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the epoxidation of limonene to form this compound can be performed in a solvent-free environment, using hydrogen peroxide as an oxidant and a tungsten-based catalyst . The reaction conditions, including temperature, oxidant, solvent, acid concentration, and sodium sulphate amounts, can significantly affect the selectivity and conversion rate of the reaction .
Safety and Hazards
Limonene-1,2-epoxide may cause eye irritation and chemical conjunctivitis and corneal damage. It may also cause skin irritation and dermatitis. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .
Future Directions
The development of a limonene epoxidation process using environment-friendly H2O2, with high H2O2 conversion and selectivity to the epoxide, is reported . This process has potential for further optimization and industrial application. Additionally, the discovery and characterization of thermophilic limonene-1,2-epoxide hydrolases represent an attractive option for the synthesis of chiral epoxides and 1,2-diols, which are valuable building blocks for the synthesis of several pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
Limonene-1,2-epoxide interacts with various enzymes and proteins in biochemical reactions. It is a substrate for the enzyme this compound hydrolase (LEH), which is involved in the limonene degradation pathway . This enzyme catalyzes the hydrolysis of this compound to limonene-1,2-diol . The process involves a novel concerted general acid catalysis step involving the Asp101–Arg99–Asp132 triad .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to decrease cell viability down to 76.27 ± 1.63% (10 µg/mL, at 48 h incubation) in a spontaneously transformed aneuploid immortal keratinocyte cell line from adult human skin (the HaCaT cell line) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme this compound hydrolase (LEH). The LEH-mediated hydrolysis preferentially attacks at the most substituted epoxide carbon . This enzyme is considered the founding member of a novel epoxide hydrolase family .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, approximately 95% conversion of H2O2 at 100% selectivity to this compound was achieved in 15 minutes with a single-step addition of oxidant .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice were chronically treated for 120 days by gavage with this compound (25, 50, and 75 mg/kg/day) and this exposure was assessed by pathophysiological measurements .
Metabolic Pathways
This compound is involved in the limonene and pinene degradation metabolic pathway . The enzyme this compound hydrolase (LEH) plays a crucial role in this pathway, catalyzing the hydrolysis of this compound to limonene-1,2-diol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Limonene-1,2-epoxide can be synthesized through several methods, including:
Epoxidation using Hydrogen Peroxide and Tungsten-based Catalysts: This method involves the use of hydrogen peroxide as an oxidant and tungsten-based polyoxometalates as catalysts.
Biocatalytic Epoxidation: Utilizing peroxygenase from oat seeds, both enantiomers of limonene can be epoxidized to produce this compound with excellent diastereoselectivity.
Jacobsen Epoxidation: This asymmetric synthesis method uses a chiral catalyst to produce cis- and trans-limonene-1,2-epoxide with high diastereomeric excess.
Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly oxidants like hydrogen peroxide and efficient catalysts to ensure high yield and selectivity. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Limonene-1,2-epoxide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acids or bases, resulting in the formation of limonene-1,2-diol.
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of various chiral derivatives.
Oxidation: Further oxidation can produce limonene dioxide.
Common Reagents and Conditions:
Hydrogen Peroxide: Used as an oxidant in epoxidation reactions.
Peroxygenase Enzymes: Employed in biocatalytic epoxidation.
Chiral Catalysts: Utilized in asymmetric synthesis methods like Jacobsen epoxidation.
Major Products:
Limonene-1,2-diol: Formed through hydrolysis of the epoxide ring.
Chiral Derivatives: Produced via nucleophilic ring-opening reactions.
Limonene Dioxide: Resulting from further oxidation.
Comparison with Similar Compounds
Limonene-1,2-epoxide is unique due to its high reactivity and selectivity in chemical reactions. Similar compounds include:
Cyclohexene Oxide: Another epoxide with similar reactivity but different structural properties.
Ethylene Oxide: A simpler epoxide used extensively in industrial applications.
Styrene Oxide: Known for its use in polymer production.
This compound stands out due to its natural origin and potential for sustainable applications in various fields.
Properties
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-XNWIYYODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |
Record name | Limonene-1,2-epoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9580 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
203719-54-4 | |
Record name | Limonene oxide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of limonene-1,2-epoxide?
A1: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.
Q2: Is this compound soluble in water?
A2: this compound has low solubility in water due to its hydrophobic nature []. Organic solvents like acetone and t-butanol are often used in its extraction and purification [].
Q3: How is this compound produced from limonene?
A3: this compound is formed through the epoxidation of limonene, often utilizing catalysts like titanium-grafted silica [] or perchlorinated iron phthalocyanine supported on modified silica (FePcCl16-NH2-SiO2) [, ] with oxidants like tert-butyl hydroperoxide (TBHP).
Q4: What is the role of this compound hydrolase?
A4: this compound hydrolase (LEH) catalyzes the hydrolysis of this compound to limonene-1,2-diol [, ]. This enzymatic reaction is part of the limonene degradation pathway found in certain microorganisms like Rhodococcus erythropolis DCL14 [, ].
Q5: How does the structure of the LEH active site contribute to its activity?
A5: The active site of LEH features a deep pocket lined with mostly hydrophobic residues, with a cluster of polar groups including an Asp-Arg-Asp triad at its base []. This structure accommodates the hydrophobic this compound while the triad plays a crucial role in the hydrolysis mechanism [, ].
Q6: What is known about the stereospecificity of LEH?
A6: LEH exhibits stereospecificity, preferentially hydrolyzing specific stereoisomers of this compound [, ]. The enzyme shows sequential and enantioconvergent substrate conversion, meaning it displays different rates of hydrolysis for different stereoisomers and can even convert a racemic mixture into an enantioenriched product [].
Q7: Can the activity and selectivity of LEH be modified?
A7: Research indicates that mutagenesis studies on LEHs, particularly those from thermophilic sources like Tomsk-LEH and CH55-LEH, can influence their substrate specificity and stereoselectivity []. These modifications offer potential for tailoring these enzymes for specific biocatalytic applications.
Q8: How does this compound interact with α2u-globulin?
A8: this compound acts as a ligand for α2u-globulin, a protein found in male rats []. This interaction is significant because it is implicated in a male rat-specific kidney disease known as hyaline droplet nephropathy [, ].
Q9: Does this compound interact with the mouse urinary protein (MUP)?
A9: While structurally similar to α2u-globulin, MUP does not bind to the same hyaline droplet-inducing agents []. Studies suggest this difference arises from structural variations in their binding cavities, with MUP's cavity being less suited for accommodating this compound [, ].
Q10: Does this compound have any potential for use in drug delivery?
A10: Research has explored the use of this compound loaded solid lipid nanoparticles (SLNs) for potential drug delivery applications []. These Lim-SLNs exhibited modified release profiles of the monoterpene derivative, suggesting potential for controlling the delivery and bioavailability of the compound.
Q11: What is known about the toxicity of this compound?
A11: this compound's interaction with α2u-globulin in male rats highlights potential toxicological concerns []. Studies have shown that this binding can lead to hyaline droplet nephropathy, a male rat-specific kidney disease [, ]. More research is needed to fully understand the compound's toxicity profile in other species.
Q12: Are there any safety concerns regarding the use of this compound in applications like cosmetics?
A12: Research suggests that this compound can enhance the dermal absorption of other compounds often found in topical preparations, such as caffeine and salicylic acid []. While this might be beneficial for certain applications, it also raises concerns about potential unintended effects due to increased absorption of other ingredients through the skin.
Q13: What analytical techniques are commonly used to study this compound?
A13: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to analyze and quantify this compound in various samples, including plant extracts and reaction mixtures [, , , ]. Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for structural characterization [].
Q14: How is computational chemistry used in this compound research?
A14: Computational methods like density functional theory (DFT) have been used to investigate the catalytic mechanism of LEH []. These studies provide valuable insights into the enzyme's catalytic process at the molecular level, aiding in understanding its substrate specificity and reaction pathway.
Q15: Are there QSAR models available for this compound and its derivatives?
A15: While specific QSAR models for this compound are not extensively discussed in the provided research, studies have used quantitative structure permeation relationship (QSPR) analysis to correlate molecular descriptors of related compounds with their ability to modulate dermal absorption []. This approach could be extended to develop QSAR models for predicting the activity and properties of this compound derivatives.
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